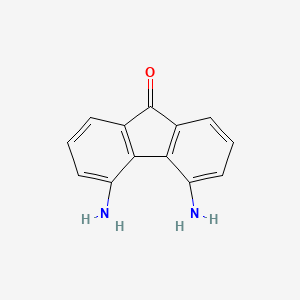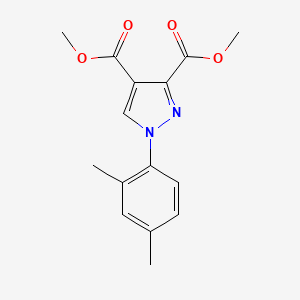
Meprobamate D7; Meprobamate-(2-methyl-1,3-propanediol-D7); 1,3-Propane-1,1,2,2-d4-diol, 2-(methyl-d3)-2-propyl-, 1,3-dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Meprobamate D7: (also known as Meprobamate-(2-methyl-1,3-propanediol-D7) or 1,3-Propane-1,1,2,2-d4-diol, 2-(methyl-d3)-2-propyl-, 1,3-dicarbamate) is a deuterated form of Meprobamate, a well-known anxiolytic medication. The deuteration process involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can alter the pharmacokinetic properties of the compound. This modification is often used in scientific research to study the metabolism and distribution of drugs in the body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Meprobamate D7 typically involves the following steps:
-
Deuteration of 2-methyl-1,3-propanediol: : The starting material, 2-methyl-1,3-propanediol, is subjected to deuteration to replace hydrogen atoms with deuterium. This can be achieved using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
-
Formation of 1,3-dicarbamate: : The deuterated 2-methyl-1,3-propanediol is then reacted with phosgene (COCl2) to form the corresponding chloroformate intermediate. This intermediate is subsequently reacted with ammonia (NH3) to yield the final product, Meprobamate D7.
Industrial Production Methods
Industrial production of Meprobamate D7 follows similar synthetic routes but on a larger scale. The process involves:
-
Bulk deuteration: : Large quantities of 2-methyl-1,3-propanediol are deuterated using deuterium gas in a high-pressure reactor.
-
Continuous flow synthesis: : The deuterated intermediate is processed in a continuous flow reactor to ensure efficient and consistent production of Meprobamate D7.
化学反応の分析
Types of Reactions
Meprobamate D7 undergoes several types of chemical reactions, including:
-
Hydrolysis: : The carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbamic acid derivatives.
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form various oxidation products.
-
Substitution: : Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of substituted carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Alcohol and carbamic acid derivatives.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Substituted carbamate derivatives.
科学的研究の応用
Meprobamate D7 is used in various scientific research applications, including:
-
Pharmacokinetic Studies: : The deuterated form allows researchers to study the metabolism and distribution of Meprobamate in the body using techniques such as mass spectrometry.
-
Drug Metabolism: : Understanding how Meprobamate is metabolized can help in the development of new anxiolytic drugs with improved efficacy and safety profiles.
-
Isotope Effects: : Studying the effects of deuterium substitution on the pharmacological properties of Meprobamate can provide insights into the role of hydrogen atoms in drug action.
-
Biological Research: : Investigating the interactions of Meprobamate D7 with biological targets such as receptors and enzymes.
作用機序
Meprobamate D7 exerts its effects by modulating the activity of neurotransmitters in the central nervous system. It primarily acts on the GABA-A receptors, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This leads to a calming effect, reducing anxiety and promoting relaxation. The deuterium substitution may alter the binding affinity and metabolic stability of the compound, potentially leading to differences in its pharmacological profile compared to non-deuterated Meprobamate.
類似化合物との比較
Similar Compounds
Meprobamate: The non-deuterated form of Meprobamate D7, widely used as an anxiolytic medication.
Carisoprodol: A muscle relaxant that is metabolized to Meprobamate in the body.
Phenobarbital: Another anxiolytic and sedative compound with a different mechanism of action.
Uniqueness
Meprobamate D7 is unique due to its deuterium substitution, which can provide advantages in pharmacokinetic studies and drug metabolism research. The deuterated form may exhibit different metabolic pathways and stability, making it a valuable tool for scientific investigations.
特性
CAS番号 |
1411774-82-7 |
|---|---|
分子式 |
C9H18N2O4 |
分子量 |
225.29 g/mol |
IUPAC名 |
[2-[carbamoyloxy(dideuterio)methyl]-1,1-dideuterio-2-(trideuteriomethyl)pentyl] carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3-6H2,1-2H3,(H2,10,12)(H2,11,13)/i2D3,5D2,6D2 |
InChIキー |
NPPQSCRMBWNHMW-OGPQSMJYSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(CCC)(C([2H])([2H])OC(=O)N)C([2H])([2H])OC(=O)N |
正規SMILES |
CCCC(C)(COC(=O)N)COC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12045162.png)

![4-chlorophenyl 3,5-dimethyl-1-({1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-1H-pyrazol-4-yl sulfide](/img/structure/B12045188.png)
![[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate](/img/structure/B12045196.png)

![2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B12045214.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12045220.png)




![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12045242.png)


